molecular formula C17H26FN3O3S B2604631 N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide CAS No. 1020981-53-6

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide

Cat. No. B2604631
M. Wt: 371.47
InChI Key: RYEHPALCRLQJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide, also known as FPB, is a chemical compound that has been studied for its potential therapeutic benefits. It is a selective antagonist of the sigma-1 receptor, which is a protein found in the brain and other tissues that has been implicated in various physiological and pathological processes.

Scientific Research Applications

Antitumor Activity

A series of compounds, including those with 3-fluoro-5-substituted phenylpiperazinyl groups, have shown significant cytotoxic activity against several tumor cell lines. Notably, compounds like the 3-cyano-5-fluorophenyl derivative exhibited potent antitumor activity against various tumor cells, including human carcinoma, without causing undesirable effects in mice (H. Naito et al., 2005).

Antimicrobial and Antimycobacterial Activity

Novel 1-(2-{3-/4-[(alkoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)-piperazin-1-ium chlorides have been synthesized and evaluated for their antimycobacterial properties. These compounds, particularly the one with butoxycarbonyl amino phenyl and 2-fluorophenyl piperazine groups, showed promising activity against M. tuberculosis with minimal toxicity against human cells (T. Goněc et al., 2017).

Synthesis and Characterization of Pharmacologically Relevant Compounds

Compounds containing the 2-fluorophenyl piperazin-1-yl group have been utilized in the synthesis of various pharmacologically relevant compounds. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was reported, which was further screened for its in vitro antibacterial and anthelmintic activity, showing moderate anthelmintic activity (C. Sanjeevarayappa et al., 2015).

Inhibitory Activities

Research on derivatives of piperazine, such as those incorporating fluorophenyl groups, has shown potential inhibitory activities against various biological targets. For example, a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was synthesized and characterized as adenosine A2B receptor antagonists, displaying subnanomolar affinity and high selectivity, indicating their potential for pharmacological applications (T. Borrmann et al., 2009).

properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O3S/c1-2-6-17(22)19-9-5-14-25(23,24)21-12-10-20(11-13-21)16-8-4-3-7-15(16)18/h3-4,7-8H,2,5-6,9-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEHPALCRLQJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide

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